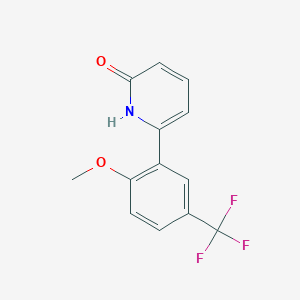
5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the hydroxyl group is introduced via a hydroxylation reaction.
Introduction of the Phenyl Ring: The phenyl ring is then attached to the pyridine ring through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Dimethylsulfamoylation: Finally, the dimethylsulfamoyl group is introduced to the phenyl ring through a sulfonamide formation reaction, typically using dimethylamine and a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-pyridone.
Reduction: Formation of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-aminopyridine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
- 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine
- 5-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine
- 5-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxypyridine
Uniqueness: 5-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
特性
IUPAC Name |
2-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-12(13)10-7-11(16)9-14-8-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWJBYWJYFVAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














